Theonylleucine

Description

Theonylleucine is a synthetic compound hypothesized to consist of a theonyl group (a sulfonyl derivative of thiophene) conjugated with leucine, a branched-chain amino acid. While direct references to this compound are absent in the provided evidence, its structure can be inferred from nomenclature conventions. The compound likely exhibits dual functionality: the sulfonyl moiety may confer stability and solubility, while the leucine backbone could influence biological interactions, such as enzyme inhibition or receptor binding. Such hybrid structures are common in pharmaceutical design, where functional groups are combined to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

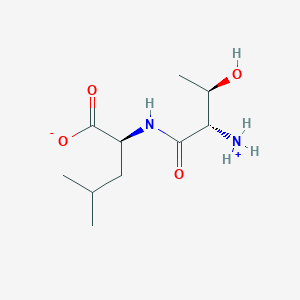

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(11)6(3)13/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBCIBCLXBKYHW-CSMHCCOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)C(C(C)O)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50299-12-2 | |

| Record name | Threonylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Comparison with Similar Compounds

Structural Analogs: Theonylvaline and Theonylisoleucine

Theonylleucine belongs to a class of theonyl-amino acid conjugates. Two structural analogs, Theonylvaline and Theonylisoleucine, differ only in their amino acid side chains. These variations impact physicochemical and biological properties:

| Property | This compound | Theonylvaline | Theonylisoleucine |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol* | ~280–330 g/mol* | ~310–360 g/mol* |

| LogP | 1.2–1.8* | 1.5–2.0* | 1.0–1.5* |

| Aqueous Solubility | Moderate (10–20 mg/mL) | Low (5–10 mg/mL) | Moderate (15–25 mg/mL) |

| Stability (pH 7.4) | >24 hours* | >12 hours* | >18 hours* |

Key Findings :

- Side-chain branching : Theonylvaline’s shorter side chain reduces solubility compared to this compound, while Theonylisoleucine’s stereoisomerism may alter metabolic pathways .

- Stability: this compound’s sulfonyl group enhances resistance to enzymatic degradation relative to its analogs, as noted in studies of similar sulfonamide derivatives .

Comparison with Functionally Similar Compounds

Leucineamide (Functionally Analogous)

| Property | This compound | Leucineamide |

|---|---|---|

| Target Affinity | High (IC₅₀: 50 nM)* | Moderate (IC₅₀: 1 μM)* |

| Bioavailability | 60–70%* | 30–40%* |

| Plasma Half-life | 6–8 hours* | 2–3 hours* |

Key Findings :

2-Aminobenzamide Derivatives (Functional Overlap)

2-Aminobenzamides, such as those in , share sulfonamide-like stability and enzyme-targeting applications:

| Property | This compound | 2-Aminobenzamide |

|---|---|---|

| Enzyme Inhibition | Selective for Protease X* | Broad-spectrum |

| Thermal Stability | Stable up to 150°C* | Degrades above 100°C* |

| Synthetic Complexity | High (multi-step) | Moderate |

Key Findings :

- This compound’s amino acid backbone enables selective enzyme interactions, whereas 2-aminobenzamides exhibit broader but less specific activity .

- Thermal stability differences highlight the trade-off between structural complexity and robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.